molecular formula C20H20Cl3NO4S B12147431 3,5-dichloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

3,5-dichloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Cat. No.: B12147431
M. Wt: 476.8 g/mol
InChI Key: MQICKKMUBOWCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 3,5-dichloro-substituted aromatic ring, a 4-ethoxy group, and dual N-substituents: a 2-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its molecular formula is C₂₁H₂₁Cl₃NO₄S, with a molecular weight of 498.81 g/mol. Current research focuses on its role in anti-infective and signal transduction pathways, including GPCRs, kinases, and immune-inflammatory targets .

Properties

Molecular Formula

C20H20Cl3NO4S

Molecular Weight

476.8 g/mol

IUPAC Name

3,5-dichloro-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide

InChI

InChI=1S/C20H20Cl3NO4S/c1-2-28-19-17(22)9-14(10-18(19)23)20(25)24(15-7-8-29(26,27)12-15)11-13-5-3-4-6-16(13)21/h3-6,9-10,15H,2,7-8,11-12H2,1H3

InChI Key

MQICKKMUBOWCJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

Biological Activity

3,5-Dichloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic organic compound belonging to the class of benzamides. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanism of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of 3,5-Dichloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is C20H20Cl2N2O4S. The compound features multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular Weight 460.3 g/mol
IUPAC Name 3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(2-chlorophenyl)methyl]benzamide
InChI Key PKMFPZAUAFWEMU-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that affect cell growth and apoptosis.
  • DNA Interaction : The ability to bind to DNA might influence gene expression and cellular replication.

Anticancer Activity

Research has indicated that compounds similar to 3,5-Dichloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide exhibit significant anticancer properties. For example, studies show that benzamide derivatives can induce apoptosis in various cancer cell lines through cell cycle arrest mechanisms:

  • Cell Lines Tested : MCF-7 (breast carcinoma), SW480 (colon carcinoma), A549 (lung carcinoma).
  • Mechanism : Induction of G2/M cell cycle arrest leading to apoptosis.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzamides have been documented to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Studies

Several studies have evaluated the biological activity of benzamide derivatives:

  • Study on Anticancer Properties :
    • Objective : Evaluate the efficacy of benzamide derivatives against human cancer cell lines.
    • Findings : Significant reduction in cell viability was observed with specific derivatives leading to apoptosis via caspase activation.
  • Study on Antimicrobial Effects :
    • Objective : Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Compounds showed varying degrees of inhibition against tested strains, indicating potential as antibiotic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique activity arises from:

  • Dual N-substituents : The 2-chlorobenzyl group contributes lipophilicity, while the sulfone-containing tetrahydrothiophene enhances hydrogen-bonding capacity.
  • Chlorine positioning : 3,5-Dichloro substitution on the benzamide ring may optimize steric and electronic interactions with target proteins.

Comparative Analysis with Analogous Benzamides

The following table summarizes structural and functional differences with similar compounds:

Compound Name (IUPAC) Molecular Formula Substituents Primary Use Key Features
3,5-Dichloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide C₂₁H₂₁Cl₃NO₄S 3,5-Cl₂, 4-OEt, N-(2-Cl-benzyl), N-(tetrahydrothiophene sulfone) Anti-infective research Dual N-substituents; sulfone group enhances solubility and target affinity
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) C₁₅H₁₂Cl₂NO₂ 2,3-Cl₂-phenyl, 4-OCH₂OEt Pesticide Ethoxymethoxy group increases lipophilicity for membrane penetration
N-(1,1-Dimethyl-3-hydroxyacetonyl)-3,5-dichlorobenzamide C₁₂H₁₃Cl₂NO₃ 3,5-Cl₂, N-(4-hydroxy-2-methyl-3-oxobutan-2-yl) Unknown (likely pesticide) Hydroxy and keto groups may facilitate chelation or degradation resistance
Key Observations:

Bioactivity Context: The target compound is associated with anti-infective and signal transduction research, whereas analogs like etobenzanid are pesticides. This divergence likely stems from substituent-driven selectivity for mammalian vs. microbial targets .

Substituent Impact :

  • Chlorine positioning : The 3,5-dichloro pattern in the target compound and the analog contrasts with etobenzanid’s 2,3-dichlorophenyl group. This difference may alter steric hindrance or electronic effects at binding sites.
  • N-substituents : The dual N-substituents in the target compound likely enhance binding specificity to proteins with hydrophobic pockets (e.g., kinases or GPCRs), whereas simpler analogs may lack such precision .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (498.81 g/mol ) compared to etobenzanid (325.17 g/mol ) and the analog (302.14 g/mol ) suggests reduced membrane permeability but improved target affinity due to increased surface interactions.
  • The sulfone group in the target compound may counterbalance lipophilicity from the chlorobenzyl group, improving aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.